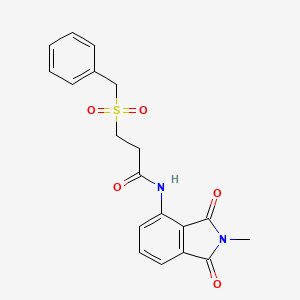
3-(benzylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(benzylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)propanamide" is a chemical entity that may be related to various sulfonamide derivatives which have been studied for their potential pharmacological properties. Although the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological activities, such as anticonvulsant, anticancer, and enzyme inhibition properties .
Synthesis Analysis
The synthesis of related sulfonamide compounds typically involves the coupling of appropriate acids with substituted benzylamines in the presence of a coupling reagent like N,N-carbonyldiimidazole (CDI). For instance, a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related derivatives were synthesized for potential anticonvulsant activity . The synthesis process is confirmed by spectral data such as (1)H NMR, (13)C NMR, and LC-MS, which are crucial for verifying the chemical structures of the newly prepared compounds.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is critical for their biological activity. For example, the presence of a 3,4-dimethoxybenzenesulfonyl group and a propan-2-amine in certain regions of the molecule has been shown to strongly inhibit HIF-1 activated transcription, which is important for cancer therapy development . Similarly, the specific hydrophobic interactions of amino substituents in the C-region of the ligand are essential for high binding potency to target proteins such as hTRPV1 .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide derivatives can be influenced by their molecular structure. For instance, the presence of certain substituents can enhance the inhibitory activity against enzymes like carbonic anhydrase, which is a target for anticancer activity . The interaction of these compounds with biological targets can lead to various pharmacological effects, such as analgesic activity or anticonvulsant protection .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives, such as water solubility, are important for their pharmacological application. Poor water solubility can necessitate the delivery of a compound in a formulation, as seen with a novel small molecule HIF-1 pathway inhibitor . These properties are crucial for the optimization of function and pharmacology, and they guide further chemical modifications to improve therapeutic potential.
Aplicaciones Científicas De Investigación
Antihyperglycemic Activity
The isoindoline-1,3-dione nucleus, structurally similar to 3-(benzylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)propanamide, has been synthesized for antihyperglycemic evaluation. Compounds with this nucleus showed significant serum glucose reduction, demonstrating potential as leads for antidiabetic drugs (Eissa, 2013).
Anticancer and Antioxidant Activity
Compounds bearing the isoindoline-1,3-dione moiety have shown promising results in antioxidant and anticancer activities. The antioxidant activity of some derivatives was higher than that of ascorbic acid, and they exhibited cytotoxicity against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Anti-inflammatory Activity
Isoindoline-1,3-dione derivatives have been synthesized and evaluated for anti-inflammatory activity using in vitro and in vivo models. The compounds showed promising results in reducing inflammation, with molecular docking studies providing insights into their binding affinity towards human serum albumin (HSA) (Nikalje et al., 2015).
Antimicrobial Activity
Derivatives of isoindoline-1,3-dione have been synthesized and evaluated for their antibacterial and antifungal activities. Preliminary results indicate promising antibacterial activities, suggesting potential use as antimicrobials (Patel & Dhameliya, 2010).
Propiedades
IUPAC Name |
3-benzylsulfonyl-N-(2-methyl-1,3-dioxoisoindol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-21-18(23)14-8-5-9-15(17(14)19(21)24)20-16(22)10-11-27(25,26)12-13-6-3-2-4-7-13/h2-9H,10-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVZGUASQPGWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(benzylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

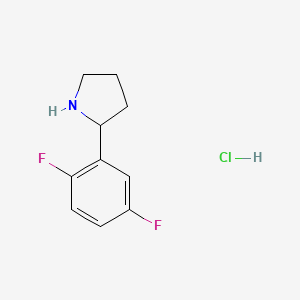
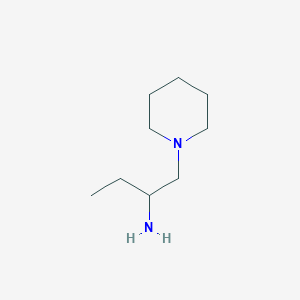
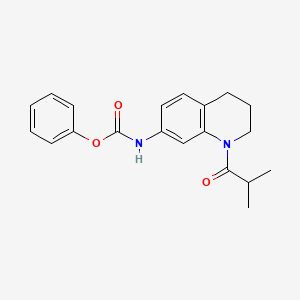
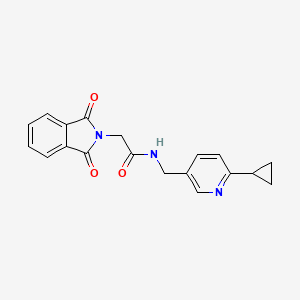
![1-(2,3-dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2565850.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2565851.png)
![5-(2,5-dimethoxyphenyl)-1-ethyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2565854.png)

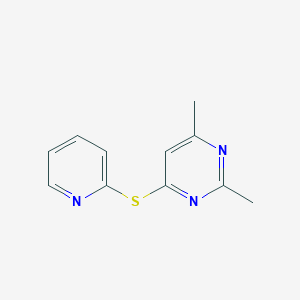
![Tert-butyl 7,7-difluoro-1-(hydroxymethyl)-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2565858.png)
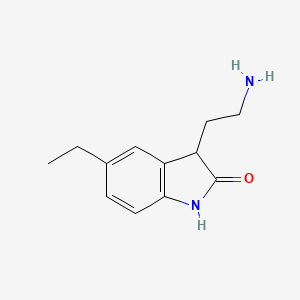
![1-Methyl-3-[3-(methylsulfanyl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2565861.png)
![[4-oxo-3-(4-propoxycarbonylphenoxy)chromen-7-yl] Morpholine-4-carboxylate](/img/structure/B2565862.png)
